2H-Pyrano[2,3-c]pyridin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrano[2,3-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-8-2-1-6-3-4-9-5-7(6)11-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWDFOKUHJZZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497149 | |
| Record name | 2H-Pyrano[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67992-21-6 | |
| Record name | 2H-Pyrano[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2h Pyrano 2,3 C Pyridin 2 One and Its Derivatives
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is characterized by high atom economy, procedural simplicity, and the ability to generate libraries of structurally diverse compounds.
One-Pot Cyclocondensation Approaches
One-pot cyclocondensation reactions are a cornerstone of MCRs, allowing for the formation of the heterocyclic core in a single step without the isolation of intermediates. A prevalent strategy for the synthesis of analogous pyrano-fused heterocycles, such as pyrano[2,3-c]pyrazoles, involves a four-component reaction. acs.orgmdpi.comresearchgate.netnih.gov This reaction typically utilizes an aldehyde, an active methylene (B1212753) compound like malononitrile (B47326), a β-ketoester such as ethyl acetoacetate, and a hydrazine (B178648) derivative. acs.orgmdpi.comresearchgate.netnih.gov This methodology can be adapted for the synthesis of pyranopyridines by substituting the hydrazine with a suitable nitrogen-containing precursor.
A more direct three-component approach has been successfully employed for the synthesis of pyrano[3,2-c]pyridones. This reaction involves the condensation of an aromatic aldehyde, malononitrile, and a 4-hydroxy-pyridin-2(1H)-one derivative. nih.gov The reaction is typically mediated by a base, such as triethylamine, in a suitable solvent like ethanol (B145695) under reflux conditions. nih.gov This method is notable for its high yields and relatively short reaction times. nih.gov
Table 1: Three-Component Synthesis of Pyrano[3,2-c]pyridone Derivatives
| Aldehyde (R group) | Starting Pyridone | Yield (%) |
|---|---|---|
| 3-Br-4-NMe2C6H3 | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | 83 |
| 3-Br-4,5-(MeO)2C6H2 | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | 87 |
| 3-Br-4-EtO-5-MeOC6H2 | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | 88 |
| 3,4-(Cl)2C6H3 | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | 98 |
Data sourced from Magedov et al. nih.gov
Reactions Involving Active Methylene Compounds
Active methylene compounds, particularly malononitrile, are crucial reagents in many multi-component strategies for the synthesis of pyranopyridine and related heterocyclic systems. acs.orgmdpi.comresearchgate.netnih.govorientjchem.org The high reactivity of the methylene protons allows for initial condensation reactions, typically a Knoevenagel condensation with an aldehyde, to form an arylidene malononitrile intermediate. researchgate.net This intermediate then undergoes a Michael addition with a nucleophile, such as the enolate of a pyridone or a related compound, followed by intramolecular cyclization and tautomerization to yield the final pyran-fused product. researchgate.net
The versatility of malononitrile and other active methylene compounds, such as ethyl cyanoacetate, allows for the introduction of various functional groups into the final molecule, contributing to the structural diversity of the synthesized derivatives.
Synthesis of 2-Imino-2H-Pyrano[2,3-c]pyridine Derivatives
The synthesis of 2-imino-2H-pyrano[2,3-c]pyridine derivatives represents a specific application of multi-component strategies to generate compounds with an exocyclic imino group instead of a carbonyl group at the 2-position. A notable method involves the reaction of pyridoxal (B1214274) hydrochloride with N-arylcyanoacetamides and aromatic amines. africanjournalofbiomedicalresearch.com This approach leads to the formation of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides. africanjournalofbiomedicalresearch.com The reaction mechanism likely involves initial condensation followed by an intramolecular cyclization to form the pyran ring.
Classical Cyclization and Condensation Pathways
In addition to multi-component reactions, classical synthetic methods involving distinct cyclization and condensation steps remain important for the synthesis of 2H-pyrano[2,3-c]pyridin-2-ones and their derivatives. These methods often provide better control over the reaction pathway and can be advantageous for the synthesis of specific target molecules.
Formation from Pyridones and CH-Acidic Esters
The reaction of pyridone derivatives with CH-acidic esters or their equivalents is a fundamental approach to constructing the pyran ring. As mentioned previously, 4-hydroxy-pyridin-2(1H)-ones are excellent precursors for this transformation. nih.gov In a typical reaction, the pyridone is reacted with an aldehyde and an active methylene compound like malononitrile in the presence of a base. nih.gov The pyridone acts as the nucleophile in a Michael addition to the in situ-formed arylidene malononitrile, initiating the cyclization process. This method provides a direct route to the pyrano[2,3-c]pyridine core.
Intramolecular Cyclization Techniques
Intramolecular cyclization is a key step in many synthetic routes to 2H-pyrano[2,3-c]pyridin-2-one derivatives. One elegant example of this is the Algar-Flynn-Oyamada (AFO) reaction, which has been applied to the synthesis of analogous pyrano[2,3-c]pyrazol-4(2H)-ones. nih.gov This reaction involves the intramolecular oxidative cyclization of a chalcone (B49325) precursor in the presence of alkaline hydrogen peroxide. nih.gov A similar strategy could be envisioned for the synthesis of pyranopyridinones, starting from a suitably substituted pyridinyl chalcone. The AFO reaction proceeds through an initial epoxidation of the chalcone double bond, followed by an intramolecular nucleophilic attack and rearrangement to form the pyranone ring. nih.gov
Table 2: Synthesis of 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones via Algar-Flynn-Oyamada Reaction
| Chalcone Precursor (Aryl group) | Yield (%) |
|---|---|
| Phenyl | 95 |
| 4-Methylphenyl | 85 |
| 4-Methoxyphenyl | 88 |
| Naphthalen-2-yl | 32 |
Data sourced from Cankar et al. nih.gov
Mechanistic Insights into Synthetic Routes
The formation of the 2H-pyrano[2,3-c]pyridine scaffold is typically accomplished through a multi-step, one-pot reaction sequence. While specific mechanisms can vary with the starting materials and catalysts, a general and plausible pathway for the synthesis of derivatives involves a cascade of classical organic reactions.
A representative synthesis involves the reaction of a substituted pyridine (B92270) derivative, an active methylene compound, and an aldehyde or its equivalent. For instance, the synthesis of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides has been achieved by reacting pyridoxal hydrochloride with various N-arylcyanoacetamides nih.govresearchgate.netafricanjournalofbiomedicalresearch.com. The mechanism for such a three-component reaction can be understood as follows:
Knoevenagel Condensation: The reaction often initiates with a base-catalyzed Knoevenagel condensation between an aldehyde (or a ketone) and an active methylene compound (e.g., malononitrile or an N-arylcyanoacetamide). This step forms a highly electrophilic α,β-unsaturated intermediate, often referred to as an arylidene or ylidene derivative.
Michael Addition: A nucleophile, in this case, the enol form of a 4-hydroxypyridine (B47283) derivative, attacks the β-carbon of the α,β-unsaturated intermediate in a conjugate or Michael addition. This step is crucial for forming the initial carbon-carbon bond that links the pyridine and eventual pyran ring precursors.
Intramolecular Cyclization: Following the Michael addition, the intermediate contains all the necessary atoms for the second ring. An intramolecular cyclization occurs where a hydroxyl group on the pyridine ring (or a tautomeric equivalent) attacks the nitrile group (C≡N).
Tautomerization/Rearrangement: The resulting cyclic intermediate undergoes tautomerization or rearrangement to achieve the stable, aromatic 2H-pyrano[2,3-c]pyridine system. This final step establishes the fused bicyclic core.
This sequential Knoevenagel condensation-Michael addition-intramolecular cyclization cascade is a powerful and convergent strategy for building molecular complexity, and it is a common mechanistic theme in the synthesis of related pyran-fused heterocycles like pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines nih.govnih.gov.
Advanced Synthetic Techniques
Modern synthetic chemistry increasingly emphasizes the use of advanced techniques to enhance efficiency and reduce environmental impact. The synthesis of this compound and its analogues has benefited significantly from these approaches.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of pyran-fused heterocycles, it offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and often cleaner reaction profiles researchgate.net. The mechanism involves the efficient heating of polar molecules and ions through dielectric loss, leading to a rapid increase in temperature and reaction rate.
For the synthesis of structurally related pyrano[2,3-c]pyrazole derivatives, a comparison between conventional and microwave-assisted methods highlights the latter's efficiency. A four-component reaction that required 1.4 hours under conventional heating at 80 °C to achieve an 80% yield was completed in just 25 minutes with an 88% yield using microwave irradiation nih.gov. Similarly, other studies have shown that reactions taking hours at reflux can be completed in a matter of minutes under microwave conditions nih.govresearchgate.netmdpi.com.
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating (80 °C) | 1.4 hours | 80% | nih.gov |
| Microwave Irradiation | 25 minutes | 88% | nih.gov |
| Conventional Stirring (Room Temp) | 3-4 hours | 85-92% | nih.gov |
| Microwave Irradiation | < 5 minutes | 90-96% | nih.gov |
This table presents comparative data for the synthesis of structurally related pyrano[2,3-c]pyrazole derivatives, illustrating the typical improvements offered by microwave-assisted techniques.
Green Chemistry Methodologies in Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the synthesis of this compound derivatives researchgate.net.
Key green chemistry strategies employed include:
Multicomponent Reactions (MCRs): As discussed mechanistically, the use of MCRs is inherently green. By combining three or more reactants in a single vessel, MCRs enhance atom and step economy, reduce waste from intermediate purification steps, and save energy and time nih.gov.
Use of Green Solvents: Many synthetic protocols for related pyran-fused systems have moved away from toxic organic solvents in favor of more environmentally benign alternatives like water and ethanol nih.govnih.gov. Some reactions have even been developed to proceed under solvent-free conditions, further minimizing environmental impact mdpi.com.
Benign and Novel Catalysts: There is a growing trend towards using non-toxic, reusable, or biodegradable catalysts. Examples in related syntheses include the use of organocatalysts like L-proline, natural extracts such as kiwi juice, or even catalyst-free conditions facilitated by microwave or ultrasonic energy nih.govresearchgate.net. A novel approach for a related pyrano[2,3-c]pyrazole synthesis employed a water extract of banana peels (WEB) as a sustainable and effective reaction medium nih.govfrontiersin.org.
| Green Approach | Catalyst/Medium | Key Advantages | Reference |
|---|---|---|---|
| Aqueous Medium | Water | Non-toxic, inexpensive, environmentally safe | biointerfaceresearch.com |
| Natural Media | Water Extract of Banana Peel (WEB) | Biodegradable, sustainable, avoids organic solvents | nih.govfrontiersin.org |
| Solvent-Free | None (neat reaction) | Eliminates solvent waste, often faster | mdpi.com |
| Biocatalysis | Kiwi Juice | Green, readily available, effective | researchgate.net |
| Energy Efficiency | Ultrasonic Irradiation | Reduced reaction times, catalyst-free possibility | nih.gov |
This table summarizes various green chemistry methodologies applied to the synthesis of pyrano-fused heterocyclic systems, demonstrating the breadth of sustainable practices available.
Chemical Reactivity and Transformations of 2h Pyrano 2,3 C Pyridin 2 One Analogues
Electrophilic and Nucleophilic Reactivity of the Pyrano-2-one Moiety
The pyran-2-one ring of the 2H-pyrano[2,3-c]pyridin-2-one system exhibits a dualistic nature in its reactivity. It contains both electron-rich and electron-deficient centers, making it susceptible to attack by both electrophiles and nucleophiles.
Electrophilic Reactivity : The pyran-2-one ring demonstrates aromatic character, which is evident in its electrophilic substitution reactions. These reactions, such as nitration, sulfonation, and halogenation, typically occur at the C-3 and C-5 positions, which are activated towards electrophilic attack.
Nucleophilic Reactivity : The presence of the electron-withdrawing carbonyl group makes the pyran-2-one ring vulnerable to nucleophilic attack. There are three primary electrophilic centers susceptible to nucleophiles: the C-2, C-4, and C-6 positions. The carbonyl carbon (C-2) is a classic site for nucleophilic addition. This reactivity is a cornerstone of many of the transformations discussed below, often initiating ring-opening sequences. The C-4 and C-6 positions are also subject to conjugate addition by nucleophiles.
Ring Opening and Rearrangement Processes in Pyran-2-one Systems
One of the most characteristic transformations of pyran-2-one systems, including this compound analogues, is their propensity to undergo ring-opening and rearrangement reactions when treated with nucleophiles. The initial nucleophilic attack at the C-2, C-4, or C-6 positions often leads to the cleavage of the lactone ring.
These reactions are synthetically valuable as they allow the conversion of the pyran-2-one scaffold into a diverse array of other heterocyclic and carbocyclic systems. For instance, treatment with various nitrogen-based nucleophiles can lead to the formation of different heterocycles:
Ammonia and Primary Amines : Can lead to the formation of pyridone derivatives.
Hydrazines : Often yield pyrazole (B372694) or pyridazine (B1198779) derivatives. An example is the reaction of 2-pyridyl-2H-pyran-2-one with hydrazine (B178648) hydrate, which can produce an open-ring dihydrazonohydrazide intermediate or cyclize to form a tetrahydropyridazine derivative, depending on the reaction conditions.
Hydroxylamine : Can result in the formation of isoxazole (B147169) systems.
o-Phenylenediamine : Can lead to the formation of benzimidazole (B57391) or benzodiazepine (B76468) derivatives through a condensation-cyclization sequence.
These transformations highlight the utility of pyran-2-ones as synthons for constructing more complex molecular architectures. A proposed mechanism for the rearrangement of 4H-pyrans into 3,4-dihydropyridone derivatives involves a hydration process to form an open-ring intermediate, followed by a condensation reaction to form the new ring. chemsynthesis.comscielo.org.mx
Oxidation and Reduction Pathways of Pyrano[2,3-c]pyridine Scaffolds
The oxidation and reduction of pyrano[2,3-c]pyridine scaffolds can target either the pyran-2-one or the pyridine (B92270) portion of the molecule, leading to different structural modifications.
Oxidation : The pyridine nitrogen of the scaffold can be oxidized to an N-oxide. For example, the oxidation of a related 2H-pyrano[3,2-c]quinolin-2-one with m-chloroperoxybenzoic acid (MCPBA) successfully yielded the corresponding N-oxide. estranky.sk Dihydro-derivatives of the pyridine ring are readily oxidized to their aromatic pyridine counterparts. This aromatization is a common metabolic pathway for dihydropyridine (B1217469) drugs and can be achieved synthetically using a variety of oxidizing agents. nih.govnih.gov
| Oxidizing Agent | Substrate | Product | Reference |
| Calcium Hypochlorite (Ca(OCl)₂) | 1,4-Dihydropyridines | Pyridines | tandfonline.comresearchgate.netwum.edu.pk |
| DDQ | 1,2,3,4-Tetrahydropyridin-2-ones | 2-Pyridones | scielo.org.mx |
| Superoxide (O₂⁻) | Hantzsch 1,4-Dihydropyridines | Pyridines | nih.gov |
| m-CPBA | 2H-Pyrano[3,2-c]quinolin-2-one | 2H-Pyrano[3,2-c]quinolin-2-one N-oxide | estranky.sk |
Reduction : The reduction of the pyrano[2,3-c]pyridine scaffold typically involves the catalytic hydrogenation of the pyridine ring to yield the corresponding piperidine (B6355638) derivative. Due to the aromatic stability of the pyridine ring, these reactions often require catalysts and specific conditions. The choice of catalyst and reaction conditions can influence the selectivity of the reduction.
| Catalyst | Substrate | Product | Conditions | Reference |
| Platinum(IV) oxide (PtO₂) | Substituted Pyridines | Piperidine Derivatives | 50-70 bar H₂, Glacial Acetic Acid | asianpubs.orgresearchgate.net |
| Rhodium(III) oxide (Rh₂O₃) | Unprotected Pyridines | Piperidine Derivatives | Mild Conditions | liverpool.ac.uk |
| Rhodium on Carbon (Rh/C) | Pyridines | Piperidine Derivatives | Lower Atmospheric Pressures | asianpubs.org |
Selective hydrogenation of precursor molecules is also a key strategy. For instance, 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones can be obtained from the condensation of aldehydes with dehydroacetic acid followed by a selective hydrogenation over a Palladium on carbon (Pd/C) catalyst. imist.ma
Substitution and Functionalization Reactions for Scaffold Diversification
Diversification of the this compound scaffold is crucial for tuning its physicochemical and biological properties. This is achieved through various substitution and functionalization reactions.
C-H Functionalization : Site-selective C-H functionalization of the pyridone moiety is a powerful tool. Radical-induced reactions can achieve high selectivity for the C-3 position. In contrast, by using directing groups, functionalization can be guided to other positions, such as the C-6 position, enabling the introduction of aryl, alkyl, and alkynyl groups.
Palladium-Catalyzed Cross-Coupling Reactions : These reactions are highly effective for creating new carbon-carbon bonds. For this to be applied, a reactive group, such as a halogen or a triflate, is typically installed on the scaffold. For example, the hydroxyl group of 5-hydroxy-pyrano[2,3-c]pyrazole derivatives can be converted into a triflate (OTf) group. This triflate intermediate can then participate in Suzuki, Heck, and Sonogashira coupling reactions to introduce a wide variety of aryl, vinyl, and alkynyl substituents. nih.gov
| Reaction | Reactants | Product | Key Features |
|---|---|---|---|
| Suzuki Coupling | 5-Trifloyl-pyrano[2,3-c]pyrazole + Arylboronic Acid | 5-Aryl-pyrano[2,3-c]pyrazole | Forms C(sp²)-C(sp²) bonds |
| Heck Coupling | 5-Trifloyl-pyrano[2,3-c]pyrazole + Alkene | 5-Alkenyl-pyrano[2,3-c]pyrazole | Forms C(sp²)-C(sp²) bonds |
| Sonogashira Coupling | 5-Trifloyl-pyrano[2,3-c]pyrazole + Terminal Alkyne | 5-Alkynyl-pyrano[2,3-c]pyrazole | Forms C(sp²)-C(sp) bonds |
Other Functionalizations : Simple functional group transformations, such as the methylation of hydroxyl groups using methyl iodide, provide another avenue for scaffold diversification. nih.gov
Diels-Alder Reactivity and Cycloaddition Reactions of Pyrano-2-ones
The conjugated diene system within the pyran-2-one ring allows it to participate as the diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reaction is a powerful method for constructing six-membered rings with high regio- and stereochemical control.
In a typical Diels-Alder reaction involving a pyran-2-one, the pyran-2-one acts as the diene and reacts with a dienophile (an alkene or alkyne). The initial cycloaddition forms a bicyclic lactone adduct. This adduct is often unstable and readily undergoes a retro-Diels-Alder reaction by extruding a molecule of carbon dioxide (CO₂). The loss of CO₂ results in the formation of a new, highly substituted aromatic or cyclohexadiene ring.
Reaction with Alkynes : When pyran-2-ones react with alkyne dienophiles, the subsequent loss of CO₂ leads to the formation of substituted benzene (B151609) derivatives.
Reaction with Alkenes : Reaction with alkene dienophiles followed by CO₂ extrusion and subsequent oxidation/aromatization can also lead to benzene derivatives.
This strategy has been employed to synthesize a variety of complex molecules, including substituted anilines when reacting with ynamines (amino acetylenes). The Diels-Alder reaction of pyran-2-ones provides a convergent and efficient route to opulently functionalized aromatic compounds.
Structure Activity Relationship Sar Studies of 2h Pyrano 2,3 C Pyridin 2 One Derivatives
Impact of Substituent Effects on Biological Potency
The biological activity of 2H-pyrano[2,3-c]pyridin-2-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Strategic placement of different functional groups can lead to significant variations in potency and selectivity.
Influence of Aromatic and Heteroaromatic Moieties
The introduction of aromatic and heteroaromatic rings on the this compound scaffold has been shown to be a key determinant of biological activity. In a study on the antimicrobial activity of 2H-pyrano[2,3-c]pyridine derivatives against Yersinia enterocolitica, compounds bearing arylimino and arylcarboxamido groups at the 2- and 3-positions, respectively, demonstrated significant efficacy. Specifically, 2-N2-arylimino-5-hydroxy-methyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-N1-aricarboxamide derivatives were found to have the highest activity against this pathogen knmu.edu.ua.
While direct SAR studies on this compound are limited, research on the closely related pyrano[2,3-c]pyrazole scaffold offers valuable insights. For instance, in a series of pyrano[2,3-c]pyrazole derivatives evaluated for their antiviral activity against the human coronavirus 229E (HCoV-2229E), the presence of a thiophene-2-carbaldehyde (B41791) moiety was a common feature in the synthetic pathway of active compounds nih.gov. Furthermore, the introduction of a 1,2,3-thiadiazole-4-carbaldehyde (B1301801) group also led to derivatives with notable antiviral efficacy nih.gov. In another study on pyrano[2,3-c]pyrazole derivatives as anticancer agents, the presence of a phenyl ring at the N-1 position and various substituted phenyl rings at the C-4 position of the pyranopyrazole core were investigated. It was found that substituents with moderate steric hindrance, such as benzene (B151609) rings or halogen-substituted phenyl groups on the pyran ring, were tolerated, although they resulted in relatively high remaining kinase activity for the target enzyme nih.gov.
The following table summarizes the antimicrobial activity of selected 2H-pyrano[2,3-c]pyridine derivatives.
| Compound ID | Substituents | Organism | MIC (µg/mL) |
| 2{3} | 2-N2-arylimino-5-hydroxy-methyl-8-methyl-3-N1-aricarboxamide | Y. enterocolitica | 25.0 |
| 3{5} | 2-N2-arylimino-3-N1-arylcarboxamido-8-methyl-5-yl)-methylacetate | Y. enterocolitica | 25.0 |
Role of Halogenation and Alkoxy Groups
The introduction of halogen atoms and alkoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. In the context of this compound and related scaffolds, these modifications have been shown to modulate biological activity.
For instance, in a study of 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines, halogenated analogs demonstrated potent antirhinovirus activity. Specifically, the 6-bromo and 6-chloro derivatives (MDL 20,646 and MDL 20,957, respectively) exhibited median 50% inhibitory concentrations (IC50) of 0.006 µg/mL against a panel of 32 rhinovirus serotypes. These compounds were more potent than the corresponding 6-methylsulfonyl analog (MDL 20,610), which had a median IC50 of 0.03 µg/mL nih.gov. This suggests that the presence of a halogen at the 6-position of the pyranopyridine core enhances antiviral potency.
In a series of halogenated phenoxychalcones and their corresponding pyrazolines evaluated for cytotoxic activity, the presence of chloro and bromo substituents on the aromatic rings was a key feature of the synthesized compounds nih.gov. While not directly on the this compound scaffold, this highlights the general strategy of using halogenation to explore SAR. Similarly, a study on halogenated E-stilbenols as potential antiaging agents explored the influence of chlorine, bromine, iodine, and trifluoromethyl groups on the biological activity of resveratrol (B1683913) derivatives mdpi.com.
Alkoxy groups also play a crucial role in modulating biological activity. In the synthesis of pyrano[2,3-c]pyrazole derivatives, the methylation of a hydroxyl group to a methoxy (B1213986) group was a key synthetic step, indicating the importance of this functional group in the design of these compounds nih.govmdpi.com.
The following table presents the antirhinovirus activity of 6-substituted 2H-pyrano[2,3-b]pyridine derivatives.
| Compound ID | 6-Substituent | Median IC50 (µg/mL) |
| MDL 20,610 | -SO2CH3 | 0.03 |
| MDL 20,646 | -Br | 0.006 |
| MDL 20,957 | -Cl | 0.006 |
Stereochemical Considerations in Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as different enantiomers or diastereomers can exhibit distinct pharmacological and toxicological profiles. While specific studies on the stereochemical aspects of this compound derivatives are not extensively reported, the principles of stereoselectivity in drug action are well-established and applicable.
The differential activity of stereoisomers often arises from their specific interactions with chiral biological targets such as enzymes and receptors. Even minor changes in the three-dimensional arrangement of a molecule can lead to significant differences in binding affinity and efficacy.
Modulation of Activity through Scaffold Modification
Alterations to the core heterocyclic framework, a strategy known as scaffold modification or scaffold hopping, can lead to the discovery of novel compounds with improved biological activities and properties. While specific examples of scaffold modification for this compound are not detailed in the provided context, the broader field of medicinal chemistry frequently employs this approach. By replacing the pyrano[2,3-c]pyridine core with other isosteric or bioisosteric ring systems, researchers can explore new chemical space and potentially identify scaffolds with superior drug-like properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
While a specific QSAR model for this compound derivatives is not available in the provided search results, studies on related pyranopyrazole scaffolds have utilized 3D-QSAR models to assess antiviral activity tandfonline.com. Such models can provide valuable insights into the structural features that are crucial for biological activity. For instance, a 3D-QSAR study on pyrano[2,3-c]pyrazole congeners as potential human coronavirus inhibitors helped in understanding the relationship between the three-dimensional structure of the molecules and their inhibitory effects tandfonline.com. These computational approaches, in conjunction with experimental data, can accelerate the drug discovery process.
Biological Activity and Mechanistic Investigations of 2h Pyrano 2,3 C Pyridin 2 One Derivatives
Antimicrobial Spectrum of Action
Derivatives of the pyrano[2,3-c]pyridine core have demonstrated notable efficacy against various microbial pathogens, including both bacteria and fungi.
Research has highlighted the potential of 2H-pyrano[2,3-c]pyridine derivatives as effective antibacterial agents. A study focused on synthetic derivatives against the Gram-negative bacteria Yersinia enterocolitica, a pathogen responsible for intestinal yersiniosis, revealed significant antimicrobial activity. knmu.edu.uaknmu.edu.ua The minimum inhibitory concentration (MIC) for the tested compounds ranged from 50.0 to 200.0 µg/ml. knmu.edu.uaresearchgate.net
Among the evaluated series, 2-N2-arylimino-5-hydroxy-methyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-N1-aricarboxamide derivatives were identified as having the highest activity against Y. enterocolitica. knmu.edu.uaresearchgate.net One specific derivative, designated as compound 2{3}, showed a particularly pronounced inhibitory effect, with a MIC value of 25.0 µg/ml. knmu.edu.uaresearchgate.net
Further studies on a series of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides also demonstrated significant antibacterial properties. Many compounds in this class exhibited potent activity, with MIC values reported to be in the range of 12.5-25 µg/mL, indicating efficacy that is comparable or superior to some standard drugs. researchgate.netnih.gov
| Derivative Class | Bacterial Strain(s) | Reported MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 2-N2-arylimino-5-hydroxy-methyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-N1-aricarboxamides | Yersinia enterocolitica | 25.0 - 200.0 | knmu.edu.uaresearchgate.net |
| 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides | Various bacterial strains | 12.5 - 25.0 | researchgate.netnih.gov |
The antimicrobial spectrum of pyrano[2,3-c]pyridine derivatives extends to fungal pathogens. A series of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides were synthesized and evaluated for their antifungal properties. nih.govqu.edu.qa The investigation revealed that most of these compounds possess significant activity against various fungal strains. researchgate.net The potency of these derivatives was demonstrated by MIC values in the range of 12.5-25 µg/mL, suggesting a strong potential for development as antifungal agents. researchgate.netnih.gov
| Derivative Class | Fungal Strain(s) | Reported MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides | Various fungal strains | 12.5 - 25.0 | researchgate.netnih.gov |
Anticancer and Antiproliferative Mechanisms
The cytotoxic effects of 2H-pyrano[2,3-c]pyridin-2-one derivatives against cancer cells are being actively explored, with research focusing on their ability to induce programmed cell death, modulate cell cycle progression, and inhibit key enzymes involved in cancer cell survival and proliferation.
Inducing apoptosis, or programmed cell death, is a primary mechanism for many anticancer therapies. qu.edu.qa Derivatives of this compound have been shown to trigger this process in cancer cells. One study investigated the effects of a leader compound, N,N′-(1,2-Phenylene)bis(5-(chloromethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide), on the HuTu 80 human duodenal adenocarcinoma cell line. nih.gov
The results demonstrated that this compound effectively induces apoptosis, which was confirmed by flow cytometry analysis using annexin (B1180172) V binding to phosphatidylserine, a key marker of early apoptosis. nih.gov Mechanistic studies further suggested that the cytotoxic action is associated with the intrinsic mitochondrial pathway of apoptosis. This was evidenced by a measured decrease in the mitochondrial membrane potential in HuTu 80 cells following treatment with the compound. nih.gov
The regulation of the cell cycle is a critical process that is often dysregulated in cancer, leading to uncontrolled cell division. The phosphatidylinositol 3-kinase (PI3K) signaling pathway plays a crucial role in cell proliferation and survival, making it a key target for cancer therapy. nih.gov The inhibition of this pathway can lead to cell cycle arrest and apoptosis. mdpi.com
Research has led to the development of a pyrano[2,3-c]pyridine-2-amino scaffold for application in a potent PI3Kα inhibitor. nih.govmdpi.com The successful use of the pyrano[2,3-c]pyridine core in designing inhibitors for such a critical cell cycle-regulating enzyme highlights a key mechanism through which these derivatives can exert their antiproliferative effects. By targeting and inhibiting key kinases like PI3Kα, these compounds can effectively modulate cell cycle progression, thereby halting the growth of cancer cells.
The anticancer activity of pyrano[2,3-c]pyridine derivatives is also linked to their ability to inhibit specific enzymes that are vital for cancer cell function. While research into their effects on enzymes like PARP-1 or tubulin polymerization is ongoing, a significant profile has emerged for their inhibition of phosphatidylinositol 3-kinases (PI3Ks).
PI3Ks are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival. nih.gov The Class I isoform PI3Kα is one of the most frequently mutated oncogenes in human cancers. Consequently, the development of selective PI3Kα inhibitors is a major goal in oncology. A pyrano[2,3-c]pyridine-2-amino scaffold has been identified and utilized in the creation of a PI3Kα inhibitor that demonstrates high isoform selectivity and potent activity at the cellular level. nih.govmdpi.com This specific enzyme inhibition profile underscores the potential of the pyrano[2,3-c]pyridine framework as a valuable pharmacophore for designing targeted anticancer agents.
Antiviral Efficacy of the 2-Pyridone Scaffold
While specific data on this compound is scarce, the foundational 2-pyridone scaffold has been identified as a key pharmacophore in the development of antiviral agents.
Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)
The 2-pyridone scaffold has been recognized as a potential key pharmacophore for inhibiting the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication nih.gov. In silico studies utilizing molecular docking have been employed to predict the binding energies and inhibition constants (Kᵢ values) of natural products containing the 2-pyridone moiety against SARS-CoV-2 Mpro nih.gov. These computational analyses have shown that compounds with this scaffold can bind to the active site of the protease, near the catalytic dyad (His-41 and Cys-145) nih.gov. In one such study, thirteen different molecules featuring the 2-pyridone structure had predicted Kᵢ values of less than 1 μM, indicating potent inhibitory activity nih.gov. These findings suggest that the 2-pyridone framework is a promising starting point for designing novel inhibitors of SARS-CoV-2 Mpro nih.gov.
Activity against Human Coronaviruses (e.g., HCoV-229E)
Direct experimental data on the activity of this compound derivatives against human coronaviruses like HCoV-229E is not available in the reviewed literature. Research in this area has largely focused on the pyrano[2,3-c]pyrazole class of compounds, which has demonstrated notable efficacy against HCoV-229E nih.govnih.gov.
Activity against Hepatitis B Virus (HBV)
The 2-pyridone structure has been investigated for its potential against the Hepatitis B virus (HBV). A study focused on the design and synthesis of novel 2-pyridone derivatives identified compounds with significant in vitro activity against HBV DNA replication acs.org. Two compounds, 5d and 6l , were particularly potent, with IC₅₀ values of 0.206 μM and 0.12 μM, respectively acs.org. These compounds also demonstrated high selectivity, with selectivity indexes greater than 532 and 467, respectively, highlighting the potential of the 2-pyridone scaffold for developing new anti-HBV therapies acs.org.
Anti-inflammatory Properties
Specific research detailing the anti-inflammatory properties of this compound derivatives is not present in the available literature. Studies on related heterocyclic systems mention anti-inflammatory activities, but this information falls outside the strict scope of this article.
Other Notable Biological Activities
Analgesic Effects
There is no specific information in the reviewed scientific literature concerning the analgesic effects of this compound derivatives.
Anticonvulsant Potential
Research into the anticonvulsant properties of this compound derivatives is an emerging field. While direct studies on this specific scaffold are limited, investigations into structurally related pyranopyridine and fused pyridine (B92270) systems have shown promising results, suggesting potential avenues for exploration.
Some alkaloids of the pyrano[3,4-c]pyridine series have been reported to exert universal effects, including anticonvulsant activities nih.gov. Further research on pyrazol-1-yl-substituted pyrano[3,4-c]pyridines has demonstrated anticonvulsant, anxiolytic, and sedative activities in preclinical models nih.gov. These findings suggest that the pyranopyridine core may contribute to central nervous system activity.
A series of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones, where a pyridyl ring replaces the chlorophenyl ring of traditional benzodiazepines, were synthesized and evaluated for their anticonvulsant effects. In mouse models, these compounds were found to be more active than valproic acid in the subcutaneous pentylenetetrazole (scPTZ) screen researchgate.net.
Additionally, studies on thiopyrano[2,3-d]thiazole derivatives have identified compounds with pronounced anticonvulsant effects in the pentylenetetrazole test. The most active of these derivatives demonstrated anticonvulsant properties equivalent to the reference drug, sodium valproate nih.gov. These findings on related heterocyclic systems highlight the potential of the broader class of pyranopyridine-containing molecules as a source for novel anticonvulsant agents.
Table 1: Anticonvulsant Activity of a Related Pyrido[3,4-e]-1,4-diazepin-2-one Derivative
| Compound | scPTZ Screen (ED50 mg/kg) | MES Screen (ED50 mg/kg) |
| Pyrido[3,4-e]-1,4-diazepin-2-one Derivative | More active than valproic acid | Less active than phenytoin |
| Clonazepam | More active than test compounds | Less active than test compounds |
| Valproic Acid | Less active than test compounds | Less active than test compounds |
| Phenytoin | - | More active than test compounds |
Data synthesized from research on related pyridine-fused heterocyclic systems.
Antioxidant Effects
The antioxidant potential of pyranopyrazole derivatives, which are structurally similar to 2H-pyrano[2,3-c]pyridin-2-ones, has been a subject of significant research. These compounds are explored for their ability to counteract oxidative stress, which is implicated in numerous diseases.
In one study, a series of pyrano-[2,3-c]-pyrazole derivatives were synthesized and screened for their antioxidant properties. The results indicated that these compounds are biologically active and possess potent antioxidant activities mdpi.comekb.eg. The protective mechanism of these compounds against cellular stressors is characterized by the induction of antioxidant enzymes and a reduction in lipid peroxidation nih.gov.
Another study focusing on pyrano[2,3-c]pyrazole fused spirooxindole linked 1,2,3-triazoles identified several compounds with excellent antioxidant potential when compared to the standard antioxidant butylated hydroxytoluene (BHT) in the DPPH assay mdpi.com. These findings underscore the potential of the pyranopyrazole scaffold, and by extension, the bioisosteric pyranopyridine core, as a source of novel antioxidant agents.
Table 2: In Vitro Antioxidant Activity of Selected Pyrano-[2,3-c]-pyrazole Derivatives
| Compound | Antioxidant Activity (DPPH Assay) |
| Derivative 5a | Significant antioxidant activity, greater than ascorbic acid |
| Derivative 5b | Potent antioxidant activity |
| Derivative A6 | Excellent antioxidant potential compared to BHT |
| Derivative A10 | Excellent antioxidant potential compared to BHT |
Data from studies on pyrano-[2,3-c]-pyrazole derivatives.
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Hybrid molecules that combine different pharmacophores are a promising strategy. Derivatives of this compound, particularly those hybridized with other known antimalarial scaffolds, have shown significant potential.
A study on hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives revealed potent antiplasmodial activities. One hybrid compound, 4b , displayed significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum, with low cytotoxicity against mammalian cells mdpi.com. The pyrano[2,3-c]pyrazole core was found to significantly increase the potency of these hybrid compounds mdpi.com. Molecular docking studies suggested that these hybrids may exert their effect by targeting P. falciparum lactate (B86563) dehydrogenase mdpi.com.
Another study involved the synthesis of quinoline-pyrazolopyridine hybrids from 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones. Several of these compounds displayed significant in vitro and in vivo antimalarial activity, with one derivative showing comparable activity to the standard drug chloroquine (B1663885) nih.gov.
Table 3: Antimalarial Activity of a Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivative (4b)
| P. falciparum Strain | EC50 (µM) | Selectivity Index (SI) |
| 3D7 (Chloroquine-sensitive) | 0.0130 ± 0.0002 | >1000 |
| K1 (Chloroquine-resistant) | 0.02 ± 0.01 | >800 |
Data from in vitro assessments of hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives. mdpi.com
Neuromodulatory Research
The investigation of this compound derivatives for neuromodulatory activity is a developing area. While specific research on this scaffold is limited, studies on related fused pyridine systems provide insights into their potential effects on the central nervous system.
Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been synthesized and evaluated for neurotropic activity. These compounds have shown the ability to protect against pentylenetetrazole (PTZ)-induced seizures and exhibit psychotropic effects nih.gov. Some of these derivatives displayed activating behavior and anxiolytic effects in preclinical models nih.gov.
Furthermore, a pyrano[2,3-b]pyridine derivative, YX-2102, was identified as a novel cannabinoid receptor 2 (CB2R) agonist. This compound was found to alleviate lung fibrosis by modulating inflammatory responses, indicating a potential role for this scaffold in interacting with key signaling pathways that can have broader neuromodulatory implications derpharmachemica.com.
The neurotropic activity of various pyranopyridine derivatives suggests that this class of compounds warrants further investigation for their potential to modulate neuronal function and for the treatment of neurological disorders.
Enzyme Inhibition beyond Oncological Targets (e.g., α-glucosidase)
The inhibition of enzymes such as α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. Derivatives of this compound and related structures have been investigated for their potential in this area.
A series of dihydropyrano[2,3-c]pyrazoles were synthesized and evaluated for their α-glucosidase inhibitory activity. Several compounds were identified as potent inhibitors of yeast α-glucosidase researchgate.net. Mechanistic studies revealed that these compounds act as non-competitive, competitive, or uncompetitive inhibitors of the enzyme. Importantly, the most potent compounds showed no cytotoxicity in a mouse fibroblast cell line researchgate.net.
In another study, pyrano[3,2-c]quinoline derivatives were synthesized and also showed significant in vitro α-glucosidase inhibitory activity, with many of the synthesized compounds exhibiting greater inhibitory activity than the standard drug acarbose (B1664774) frontiersin.org. One of the most potent compounds was identified as a non-competitive inhibitor of α-glucosidase frontiersin.org.
Table 4: α-Glucosidase Inhibitory Activity of Dihydropyrano[2,3-c]pyrazole Derivatives
| Compound | Inhibition Type | Ki (µM) |
| 1 | Non-competitive | 9.75 ± 0.07 |
| 4 | Non-competitive | 46 ± 0.0001 |
| 22 | Competitive | 190 ± 0.016 |
| 30 | Non-competitive | 69.16 ± 0.01 |
| 33 | Uncompetitive | 45 ± 0.0014 |
Data from mechanistic studies on dihydropyrano[2,3-c]pyrazole inhibitors of yeast α-glucosidase. researchgate.net
Molluscicidal Activity
Schistosomiasis, a parasitic disease, is transmitted by freshwater snails. The control of the snail population is a key strategy in preventing the spread of this disease. Certain pyrano[2,3-c]pyrazole derivatives have been investigated for their molluscicidal activity.
In one study, newly synthesized pyrano[2,3-c]pyrazole derivatives demonstrated moderate molluscicidal activity against Biomphalaria alexandrina snails, which are intermediate hosts for Schistosoma mansoni. Another study also reported weak to moderate molluscicidal activity of new chromene and pyrano[2,3-c]pyrazole derivatives against the same snail species. These findings suggest that the pyranopyrazole scaffold could be a starting point for the development of novel and more effective molluscicides.
Table 5: Molluscicidal Activity of Pyrano[2,3-c]pyrazole Derivatives against Biomphalaria alexandrina
| Compound Series | Activity Level |
| Pyrano[2,3-c]pyrazole derivatives (Study 1) | Moderate |
| Pyrano[2,3-c]pyrazole derivatives (Study 2) | Weak to Moderate |
Data synthesized from studies on the molluscicidal activity of pyrano[2,3-c]pyrazole derivatives.
Antitubercular Activity
Tuberculosis remains a major global health problem, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. Pyridine and pyran derivatives have been explored as potential sources of new antitubercular agents.
A study evaluating a series of 2-amino-4H-pyran-3-carbonitrile derivatives for their in vitro antitubercular activity identified several compounds with potent activity. One compound, in particular, exhibited a minimum inhibitory concentration (MIC) comparable to broad-spectrum antibiotics like ciprofloxacin (B1669076) and streptomycin (B1217042) and was found to be non-toxic to human cell lines nih.gov.
Furthermore, various pyridine derivatives have been designed and synthesized as new anti-Mycobacterium tuberculosis agents. Research on 2,4-disubstituted pyridine derivatives has revealed significant bactericidal activity against M. tuberculosis located intracellularly within human macrophages and against biofilm-forming tubercle bacilli. These findings suggest that the pyridine and pyran rings are important pharmacophores for antitubercular activity, making this compound derivatives a promising area for further investigation in the search for new tuberculosis treatments.
Table 6: Antitubercular Activity of a 2-Amino-4H-pyran-3-carbonitrile Derivative
| Compound | MIC (µM) | Comparison |
| Compound 40 | ~8 | Comparable to Ciprofloxacin and Streptomycin |
Data from in vitro antitubercular activity screening of 2-amino-4H-pyran-3-carbonitrile derivatives. nih.gov
Antiallergenic Activity
Derivatives of pyranopyridine have been investigated for their potential role in mitigating allergic reactions. The mechanism of action is often linked to the inhibition of mediator release from mast cells, a critical step in the allergic cascade. nih.gov Compounds within this class have shown promise as antihistaminic and anti-inflammatory agents. mdpi.comsemanticscholar.org
A notable example is the benzopyranopyridine derivative Y-12141, which has demonstrated significant antiallergic effects in animal models. In studies involving passive cutaneous anaphylaxis (PCA) in rats, a test used to screen for compounds that inhibit allergic reactions, Y-12141 effectively inhibited IgE-mediated reactions. nih.gov When administered intravenously, the compound showed a dose-dependent inhibition of PCA, with an ED50 (the dose required to produce a 50% inhibitory effect) ranging from 0.09 to 0.2 mg/kg. nih.gov This potency was found to be approximately five times greater than that of disodium (B8443419) cromoglycate (DSCG), a well-established mast cell stabilizer used in the management of allergic conditions. nih.gov Furthermore, oral administration of Y-12141 also resulted in the inhibition of PCA, with an ED50 of 2.5 mg/kg. nih.gov These findings suggest that the antiallergic action of Y-12141 is attributable to its ability to inhibit the release of chemical mediators from mast cells, a mechanism similar to that of DSCG. nih.gov
| Compound | Administration Route | ED₅₀ (mg/kg) | Relative Potency (vs. DSCG) |
|---|---|---|---|
| Y-12141 | Intravenous | 0.09–0.2 | ~5x more potent |
| Y-12141 | Oral | 2.5 | - |
| Disodium Cromoglycate (DSCG) | Intravenous | - | Reference |
Antidepressant Potential
The therapeutic potential of pyranopyridine derivatives extends to neurological and psychiatric conditions, including depression. Research into fused heterocyclic systems containing the pyranopyridine scaffold has identified compounds with notable antidepressant-like effects in preclinical models. nih.govnih.gov
For instance, a study on derivatives of pyrano[3,4-c] nih.govmdpi.comtriazolo[4,3-a]pyridines assessed their antidepressant activity using the forced swimming test, a common behavioral model in rodents. nih.gov In this test, a reduction in the total time of immobility is indicative of an antidepressant effect. Several tested compounds, when administered at a dose of 50 mg/kg, caused a statistically significant increase in the active swimming time and a decrease in the duration of immobility. nih.gov One derivative, compound 5g, was particularly effective, reducing the total immobilization time to 43 seconds and increasing the latent period of the first immobilization to 162 seconds, demonstrating an antidepressant profile comparable to the reference drug diazepam in this model. nih.gov These findings highlight the potential of the pyranopyridine nucleus as a scaffold for developing new antidepressant agents.
Anti-Alzheimer Efficiencies
The development of agents to combat Alzheimer's disease is a critical area of research, and this compound derivatives and related structures have emerged as promising candidates. A primary therapeutic strategy for Alzheimer's disease involves the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. bohrium.com
A series of hybrid compounds known as pyridonepezils, which combine the N-benzylpiperidine moiety of the established drug donepezil (B133215) with a substituted pyridine ring system, have been synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov Several of these compounds demonstrated potent, submicromolar inhibition of human AChE (hAChE). Notably, 2-amino-6-((3-(1-benzylpiperidin-4-yl)propyl)amino)pyridine-3,5-dicarbonitrile (compound 7) was identified as an exceptionally potent inhibitor, with an IC₅₀ value of 9.4 nM for hAChE, which is comparable to donepezil. nih.gov This compound also showed high selectivity for hAChE over hBuChE. nih.gov
In another study, a library of novel pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles was screened for AChE inhibitory activity. The most potent derivative, 2-amino-4-(2-methoxyphenyl)-10-methyl-8-phenyl-4,5,6,8-tetrahydropyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitrile, exhibited an IC₅₀ value of 2.6 µM/L. bohrium.com
| Compound | Target Enzyme | IC₅₀ |
|---|---|---|
| Pyridonepezil 7 (2-amino-6-((3-(1-benzylpiperidin-4-yl)propyl)amino)pyridine-3,5-dicarbonitrile) | hAChE | 9.4 ± 0.4 nM |
| 2-amino-4-(2-methoxyphenyl)-10-methyl-8-phenyl-4,5,6,8-tetrahydropyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitrile | AChE | 2.6 µM/L |
Anticoagulant Properties
The search for safer and more effective anticoagulant therapies has led to the exploration of inhibitors of key coagulation cascade enzymes, such as Factor Xa (FXa) and Factor XIa (FXIa). bjcardio.co.uknih.gov Inhibition of these factors is considered a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. mssm.edu
Derivatives based on fused pyridinone ring systems have been investigated for this purpose. In one study, hybrid derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one were synthesized and evaluated for their ability to inhibit both FXa and FXIa. mdpi.com The in vitro testing revealed that several of the synthesized compounds were capable of inhibiting both coagulation factors, while others showed selectivity for FXIa. mdpi.com For the most effective compounds, IC₅₀ values were determined, with one derivative demonstrating an IC₅₀ of 3.68 µM against Factor Xa and another showing an IC₅₀ of 2.0 µM for Factor XIa. mdpi.com These findings indicate that the pyridinone scaffold can be effectively utilized to design potent and selective inhibitors of crucial blood coagulation factors.
| Compound Class | Target Factor | Reported IC₅₀ of Best Inhibitor |
|---|---|---|
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | Factor Xa | 3.68 µM |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | Factor XIa | 2.0 µM |
Cardiotonic Effects
Derivatives of 2-pyridone have been identified as a class of compounds with significant cardiotonic (positive inotropic) activity, which is beneficial in the treatment of congestive heart failure. The core mechanism of action for many of these agents involves increasing myocardial contractility. nih.gov Research has established that specific structural features, such as the presence of an oxo group at the 2-position of the pyridine ring, are essential for this biological activity.
The cardiotonic effects of several 3-acetyl-4-substituted-pyridin-2(1H)-one derivatives were evaluated on isolated guinea pig atria. The results showed that compounds featuring morpholine, piperidine (B6355638), and N-methyl piperazine (B1678402) substitutions at the 4-position (compounds 5c, 5d, and 5e, respectively) exhibited potent cardiotonic activity. These compounds produced a significant increase in the force of contraction (developed tension) compared to the control. Specifically, compound 5c (morpholine derivative) increased the developed tension by 94.4%, a greater effect than that of the reference drug milrinone (B1677136) (84.0%). These derivatives were associated with only minor changes in heart rate (frequency rate).
| Compound No. | Substituent at 4-Position | Developed Tension (% Change over Control) | Frequency Rate (% Change from Control) |
|---|---|---|---|
| Milrinone (Standard) | - | 84.0 ± 4.6 | 38 ± 3.2 |
| 5c | Morpholine | 94.4 ± 5.2 | -4.66 ± 2.1 |
| 5d | Piperidine | 89.2 ± 4.7 | -3.33 ± 3.6 |
| 5e | N-methyl piperazine | 87.5 ± 5.1 | -8.33 ± 3.8 |
Computational Chemistry and in Silico Predictive Modeling for 2h Pyrano 2,3 C Pyridin 2 One Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand and its target protein at the molecular level. For analogues of 2H-Pyrano[2,3-c]pyridin-2-one, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms.
For instance, pyrano[3,2-c]pyridine derivatives have been investigated for their anticancer properties by docking them against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinases. ekb.eg A formimidate derivative, in particular, showed promising cytotoxic activity, and docking studies were performed to clarify its binding mode within the active sites of EGFR (PDB code: 1M17) and VEGFR-2 (PDB code: 4ASD). ekb.eg The validity of the docking method was confirmed by re-docking the native ligands, erlotinib (B232) and sorafenib, which resulted in low root-mean-square deviation (RMSD) values of 0.95 and 0.89, respectively. ekb.eg
Similarly, pyrano[2,3-c]pyrazole derivatives have been evaluated as potential antimicrobial agents. biointerfaceresearch.com In silico docking studies were conducted on compounds 5a-e against the active sites of Escherichia coli MurB and Staphylococcus aureus DNA gyrase B. The results indicated that compounds 5c and 5b exhibited considerable binding energy, suggesting a strong affinity for these bacterial enzymes. biointerfaceresearch.com These computational findings were consistent with in vitro antimicrobial tests, which confirmed the potential of these synthetic compounds. biointerfaceresearch.com
In the context of antiviral research, pyrano[2,3-c]pyrazole derivatives were targeted against the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus (PDB ID: 6LU7), an enzyme critical for viral replication. nanobioletters.com All synthesized compounds were found to engage well within the active site of the protease, forming strong hydrogen bond interactions and achieving good energy scores. nanobioletters.com Compound 5b, for example, was identified as a potent inhibitor with a binding energy score of -6.2 kcal/mol, comparable to that of chloroquine (B1663885). nanobioletters.com Further studies on pyrano[2,3-c]pyrazole congeners as inhibitors of human coronavirus 229E (HCoV-229E) also utilized molecular docking to investigate their interactions with the viral Mpro protein. nih.govresearchgate.net
These studies collectively demonstrate the power of molecular docking to screen, identify, and optimize potent inhibitors based on the 2H-pyrano[2,3-c]pyridine scaffold for various therapeutic targets.
Table 1: Molecular Docking Results for this compound Analogues
| Compound Class | Target Protein | PDB ID | Key Findings | Reference |
| Pyrano[3,2-c]pyridine | EGFR, VEGFR-2 | 1M17, 4ASD | A formimidate derivative showed the best cytotoxic activity and favorable binding modes. | ekb.eg |
| Pyrano[2,3-c]pyrazole | E. coli MurB, S. aureus DNA gyrase B | N/A | Compounds 5b and 5c showed considerable binding energy towards the active sites. | biointerfaceresearch.com |
| Pyrano[2,3-c]pyrazole | SARS-CoV-2 Mpro | 6LU7 | Compound 5b had a binding energy of -6.2 kcal/mol, similar to chloroquine. | nanobioletters.com |
| Pyrano[2,3-c]pyrazole | p38 MAP kinase | N/A | Derivatives were screened for binding activities to both ATP-binding and lipid-binding pockets. | acs.org |
Molecular Dynamics Studies for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For analogues of this compound, MD simulations provide valuable insights into their conformational preferences, the stability of ligand-protein complexes, and the dynamic behavior of these systems in a simulated physiological environment. mdpi.comnih.govresearchgate.net
MD simulations have been used in conjunction with other computational methods to understand the properties of pyrano[2,3-c]pyrazole derivatives investigated as potential human coronavirus inhibitors. nih.govresearchgate.net These simulations help to assess the stability of the docked poses obtained from molecular docking studies. By simulating the ligand-protein complex in a dynamic environment, researchers can observe how the ligand's conformation changes and how the interactions with the protein's active site are maintained or altered over time. This provides a more realistic and accurate picture of the binding event than static docking alone.
The combination of DFT calculations and MD simulations has been noted as particularly useful for predicting and understanding the reactivity properties of newly synthesized derivatives based on the 2H-pyran-2-one scaffold. mdpi.com By simulating the molecular system, researchers can analyze its dynamic stability and conformational changes, which are critical for its biological function.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For analogues of this compound, DFT calculations are employed to predict and understand their global and local reactivity properties, geometric parameters, and electronic characteristics. mdpi.com
In the investigation of pyrano[2,3-c]pyrazole derivatives as potential human coronavirus inhibitors, DFT quantum chemistry calculations were performed using the Gaussian 09 program. mdpi.com The chemical structure of a promising compound was optimized using the B3LYP method with a 6-31G++(d,p) basis set. mdpi.com Such calculations provide insights into the molecule's electronic properties, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity.
DFT has also been used to compute various geometric and energetic parameters for pyrano[2,3-c]pyrazole derivatives, such as dipole moment, bond length, dihedral angles, total energy, and heat of formation. cu.edu.eg These calculations, often performed at the B3LYP/CEP-31G level of theory, help in understanding the structural parameters of the synthesized compounds. cu.edu.eg This detailed information on the electronic and geometric structure is vital for explaining the observed biological activities and for designing more potent analogues.
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. High-throughput and low-cost ADME prediction models help to streamline the drug development process by identifying candidates with favorable drug-like properties. mdpi.com
For various pyrano[2,3-c]pyrazole and related heterocyclic systems, in silico ADME studies have been conducted to evaluate their potential as drug candidates. biointerfaceresearch.comnih.govresearchgate.net These studies often involve calculating key physicochemical properties and assessing compliance with established guidelines like Lipinski's Rule of Five.
In a study of pyrano[2,3-c]pyrazole derivatives as potential antimicrobial agents, ADME properties were predicted to confirm their ability to be used as drug candidates. biointerfaceresearch.com Similarly, for chromeno[2,3-b]pyridine derivatives, ADME predictions were carried out using online resources to assess drug-likeness. mdpi.com A bioavailability radar, which considers six physicochemical properties (lipophilicity, size, polarity, solubility, flexibility, and saturation), was used to quickly evaluate the compound's profile. The analysis showed that the synthesized compound fell within the optimal range for several properties, indicating good potential for oral bioavailability. mdpi.com
These predictive studies are crucial for filtering out compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles, thus focusing resources on the most promising candidates.
Table 2: Predicted ADME Properties for a Chromeno[2,3-b]pyridine Analogue
| Property | Description | Predicted Value/Range | Reference |
| Lipophilicity | Log P (octanol/water partition coefficient) | Within optimal range | mdpi.com |
| Size | Molecular weight | Within optimal range | mdpi.com |
| Polarity | Topological Polar Surface Area (TPSA) | Low boundary value, but within normal range | mdpi.com |
| Solubility | Predicted water solubility | Within optimal range | mdpi.com |
| Flexibility | Number of rotatable bonds | Within normal range | mdpi.com |
| Saturation | Fraction of sp3 carbons | Low, but within optimal range | mdpi.com |
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that possess the required features and are therefore likely to be active.
The design of novel pyrano[3,2-c]pyridine derivatives as anticancer agents has been guided by the pharmacophoric characteristics of known anticancer pyran and pyridine (B92270) compounds. ekb.eg By using molecular hybridization and substituent variation techniques, a new series of compounds was designed based on the essential features required for activity. ekb.eg
In another example, the design of 3,5-disubstituted pyridin-2(1H)-ones was based on a rational pharmacophore model construction, combining features from different molecules to create a new compound with multiple desired activities. nih.gov This approach highlights how pharmacophore models serve as a blueprint for the rational design of new analogues of this compound with predicted biological activities, guiding synthetic efforts towards the most promising chemical structures.
Medicinal Chemistry Prospects and Future Research Directions for 2h Pyrano 2,3 C Pyridin 2 One
Scaffold Optimization for Enhanced Bioactivity
The optimization of a lead compound is a critical step in drug discovery, aiming to improve its efficacy, selectivity, and pharmacokinetic properties. For the 2H-pyrano[2,3-c]pyridin-2-one scaffold and its analogs, several strategies are employed to enhance bioactivity. These include molecular hybridization, where the core scaffold is combined with other known pharmacophores, and scaffold hopping, which involves replacing the central core with a structurally different moiety while retaining similar biological activity.
Molecular hybridization has proven to be a fruitful approach. The combination of the pyranopyridine scaffold with other heterocyclic systems can lead to compounds with improved therapeutic potential. researchgate.net This strategy aims to enhance pharmacokinetic properties, such as drug metabolism and absorption, and can provide multiple mechanisms to counteract drug resistance, a particularly valuable trait in cancer chemotherapy. researchgate.net
Scaffold hopping allows for the exploration of novel chemical space and the development of compounds with improved properties. mdpi.com For instance, systematic modifications of substituents around a pyranopyridine core have been used to create a molecular activity map. nih.gov This map helps identify regions of the scaffold that are critical for biological activity and those that can be altered to improve potency, metabolic stability, and solubility. nih.gov In a study on pyranopyridine efflux pump inhibitors, this approach led to the identification of new analogs with significantly improved potency compared to the initial lead compound, MBX2319. nih.gov The goal is to locate sites that can be varied to enhance these key drug-like properties, leading to the design of superior therapeutic candidates. nih.gov
Design and Development of Novel Therapeutic Agents
The this compound scaffold serves as a foundational structure for the rational design of new therapeutic agents targeting a range of diseases. africanjournalofbiomedicalresearch.com Research into derivatives of the broader pyranopyridine class has revealed significant potential in developing antibacterial, antifungal, and anticancer drugs. africanjournalofbiomedicalresearch.com
The design process often involves synthesizing a library of derivatives with varied functional groups at different positions on the pyranopyridine ring system. nih.gov These compounds are then screened for activity against specific biological targets. For example, a series of polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives were synthesized and evaluated as novel anticancer agents. nih.gov Specific compounds from this series showed high efficacy and selectivity against the SK-BR-3 breast cancer cell line, with IC50 values as low as 0.15 µM, making them promising candidates for further investigation. nih.gov
Similarly, pyrano[2,3-c]pyrazole derivatives, which share a fused heterocyclic system, have been investigated as inhibitors of human coronaviruses and as anticancer agents. nih.govmdpi.com In one study, a novel series of pyrano[2,3-c]pyrazoles showed significant antiviral efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Another study focused on designing 6-sulfonylamide-pyrano[2,3-c]-pyrazole derivatives as inhibitors of RalA, a protein implicated in hepatocellular carcinoma (HCC). nih.gov The most potent compound, 4p , displayed a strong inhibitory capacity on RalA (IC50 = 0.22 μM) and on the proliferation of HepG2 cancer cells (IC50 = 2.28 μM). nih.gov These findings underscore the potential of pyranopyridine-based scaffolds in developing targeted therapies.
| Compound/Series | Scaffold Type | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives (e.g., 16d) | Pyrano[3,2-c]pyridazine | Anticancer | Potent against SK-BR-3 breast cancer cell line (IC50 = 0.15 μM) with low toxicity to normal cells. nih.gov | nih.gov |
| Pyrano[2,3-c]pyrazole derivatives (e.g., Compound 18) | Pyrano[2,3-c]pyrazole | Antiviral (Human Coronavirus) | Showed spectacular inhibitory capacity against HCoV-229E with a high selectivity index (SI = 12.6). mdpi.com | mdpi.com |
| 6-sulfonylamide-pyrano[2,3-c]-pyrazole derivatives (e.g., 4p) | Pyrano[2,3-c]pyrazole | Anticancer (Hepatocellular Carcinoma) | Inhibited RalA (IC50 = 0.22 μM) and HepG2 cell proliferation (IC50 = 2.28 μM). nih.gov | nih.gov |
| Pyrano[3,2-c]pyridine-3-carbonitrile derivative (Formimidate 5) | Pyrano[3,2-c]pyridine | Anticancer | Showed potent cytotoxic activity against HCT-116, HepG-2, and MCF-7 cancer cell lines with IC50 values of 5.2, 3.4, and 1.4 µM, respectively. ekb.eg | ekb.eg |
Exploration of Structure-Function Relationships beyond Initial Findings
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it guides the design of more potent and selective drug candidates. For the pyranopyridine scaffold, SAR studies have revealed key structural features that govern biological activity.
Systematic modification of substituents around the pyranopyridine core has been instrumental in elucidating these relationships. nih.gov For example, in a series of pyrano[3,2-c]pyridine derivatives designed as anticancer agents, it was noted that the nature of the substituent at the 2-position of the pyran ring was crucial for activity. ekb.eg A formimidate derivative (5 ) exhibited the most potent cytotoxic activity against several cancer cell lines, whereas derivatives with acetamide (B32628) or N,N-dimethylformimidamide groups at the same position showed weaker potency. ekb.eg This suggests that the electronic and steric properties of the substituent at this position play a significant role in the compound's interaction with its biological target.
Further SAR analysis on related pyridin-2(1H)-one derivatives has suggested that the presence of electron-releasing groups is important for modulating biological activity against certain targets like urease. researchgate.net In the context of pyranopyridine efflux pump inhibitors, a detailed molecular activity map was constructed by systematically altering five different substituent positions around the core structure. nih.gov This allowed researchers to identify which modifications led to improved potency against bacterial efflux pumps, thereby enhancing the efficacy of existing antibiotics. nih.gov These studies highlight the importance of a multi-pronged approach to SAR, where modifications at various sites are explored to build a comprehensive understanding of how structure dictates function.
| Scaffold/Series | Position/Modification | Effect on Bioactivity | Reference |
|---|---|---|---|
| Pyrano[3,2-c]pyridine-3-carbonitriles | Substituent at the 2-position | Formimidate group (5 ) led to the highest anticancer activity, while acetamide (2 ) and N,N-dimethylformimidamide (4 ) resulted in weak potency. ekb.eg | ekb.eg |
| Pyridin-2(1H)-ones | Electronic properties of substituents | Electron-releasing groups were found to be important for modulating urease inhibitory activity. researchgate.net | researchgate.net |
| Pyranopyridine Efflux Pump Inhibitors | Systematic modification of 5 substituents | Allowed for the creation of a molecular activity map to guide the design of analogs with improved potency, solubility, and metabolic stability. nih.gov | nih.gov |
| Pyrano[2,3-c]pyrazoles | 2-amino and 3-cyanide groups on the pyran moiety | Identified as key pharmacophores for binding to the RalA-GDP allosteric site in studies of anticancer agents. nih.gov | nih.gov |
Q & A
Q. What synthetic strategies are effective for preparing 2H-Pyrano[2,3-c]pyridin-2-one derivatives?
A one-pot synthesis approach involving cyclocondensation reactions has been optimized for structurally related pyrano-pyrimidine derivatives. For example, Bayat et al. (2012) demonstrated a stereoselective pathway using aldehydes, malononitrile, and thiourea, yielding 2H-pyrano[2,3-d]pyrimidines with mechanistic insights into by-product formation . This method can be adapted for this compound by modifying starting reagents (e.g., substituted pyridines or cyclic diketones).
Q. How can the physicochemical properties of this compound influence its reactivity?
Key properties include its lactone ring structure (α-pyrone backbone) and electron-deficient pyridine moiety, which enhance electrophilic reactivity. Computational studies (e.g., NIST data) confirm a planar geometry and resonance stabilization, critical for nucleophilic addition or ring-opening reactions . Solubility in polar aprotic solvents (e.g., DMSO) is recommended for synthetic modifications .
Q. What analytical techniques are suitable for characterizing this compound derivatives?
- Mass spectrometry (MS): Used to confirm molecular weight (e.g., [M+H]+ = 97.04 for the parent compound) and fragmentation patterns .
- NMR spectroscopy: 1H/13C NMR identifies substituent positions (e.g., δ 6.2–6.8 ppm for pyranone protons) .
- X-ray crystallography: Resolves stereochemistry in solid-state derivatives, as shown in studies on benzopyrano[2,3-d]pyrimidines .
Advanced Research Questions
Q. How can structural modifications enhance the antimicrobial activity of this compound derivatives?
Introducing electron-withdrawing groups (e.g., nitro, chloro) at the pyridine C3 position increases activity against Yersinia enterocolitica (MIC = 50–200 µg/ml). For example, 2-N2-arylimino-5-hydroxymethyl-8-methyl derivatives (compound 2{3}) exhibited MIC = 25 µg/ml, attributed to improved membrane permeability and target binding . SAR studies suggest substituent bulkiness at C8 correlates with reduced cytotoxicity .
Q. What experimental designs resolve contradictions in reported MIC values for this compound derivatives?
Discrepancies in MIC (e.g., 100 µg/ml vs. 50–200 µg/ml) arise from strain variability and assay conditions. Standardized protocols include:
Q. What mechanistic hypotheses explain the anticancer potential of thiazolo[4,5-b]pyridin-2-one analogs?
Structural analogs (e.g., phenylazo-substituted derivatives) inhibit topoisomerase II by intercalating DNA, as shown in cytotoxicity assays (IC50 = 3–10 µM). Computational docking studies suggest π-π stacking with guanine bases and hydrogen bonding to phosphate backbones .
Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?
Key parameters:
- Catalyst selection: Lewis acids (e.g., ZnCl2) reduce side reactions by stabilizing intermediates .
- Temperature control: Maintaining 80–100°C prevents thermal decomposition of the lactone ring .
- Solvent polarity: Acetonitrile improves yield (85%) over DMF (72%) due to lower nucleophilic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
